
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methoxy group and a pyrimidin-5-yl group at the 4th and 3rd positions, respectively, and an aldehyde group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde typically involves the following steps:
Benzaldehyde Derivatization: Starting with benzaldehyde, the compound undergoes a series of reactions to introduce the methoxy and pyrimidin-5-yl groups.
Pyrimidin-5-yl Group Addition: The pyrimidin-5-yl group is introduced through a nucleophilic substitution reaction involving pyrimidin-5-yl halides and a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Pyrimidin-5-yl halides in the presence of a strong base.
Major Products Formed:
Oxidation: 4-Methoxy-3-(pyrimidin-5-yl)benzoic acid.
Reduction: 4-Methoxy-3-(pyrimidin-5-yl)benzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism by which 4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3-(pyrimidin-5-yl)benzaldehyde is similar to other benzaldehyde derivatives, such as 3-Methoxybenzaldehyde and 4-Methoxybenzaldehyde. its unique pyrimidin-5-yl group sets it apart, providing distinct chemical and biological properties. Other similar compounds include:
3-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
4-Methoxybenzaldehyde: Lacks the pyrimidin-5-yl group.
2-Methoxy-3-(pyrimidin-5-yl)benzaldehyde: Similar structure but with different positions of substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-methoxy-3-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C12H10N2O2/c1-16-12-3-2-9(7-15)4-11(12)10-5-13-8-14-6-10/h2-8H,1H3 |
InChI-Schlüssel |
PEUDQVDRSAIHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



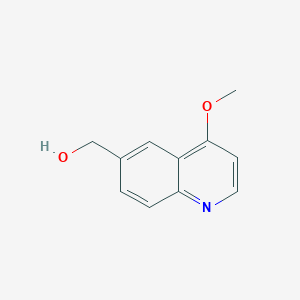
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
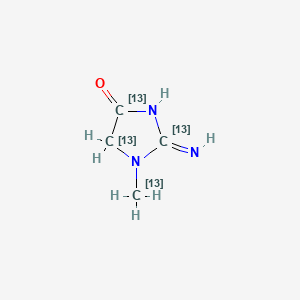
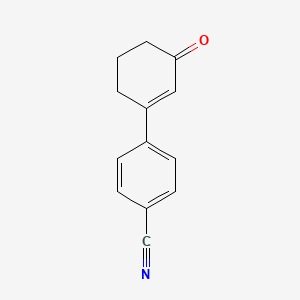
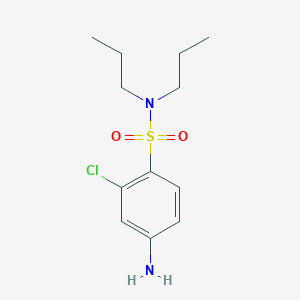
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
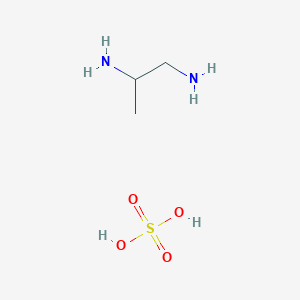
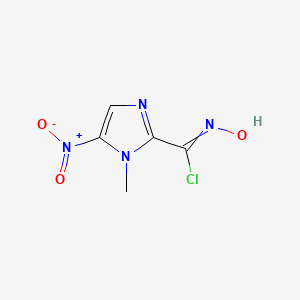
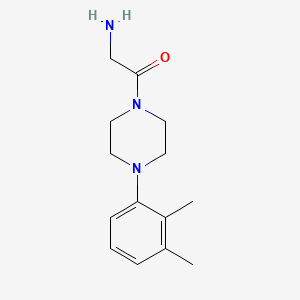
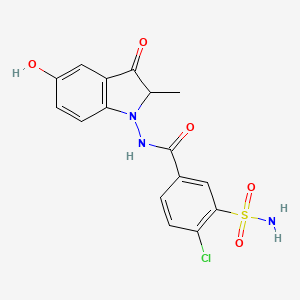
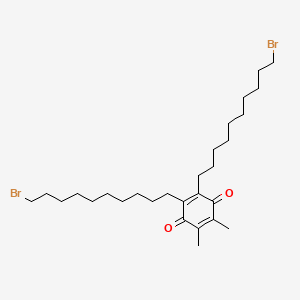
![5-Methyl-1-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B15355257.png)
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
